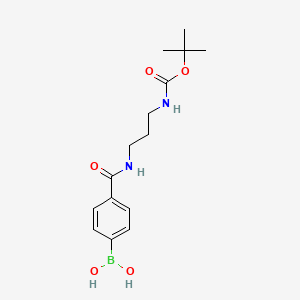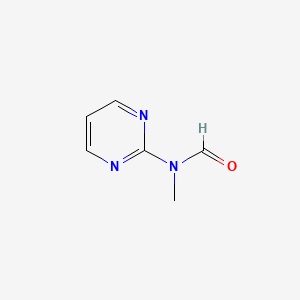
N-Methyl-N-(pyrimidin-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(pyrimidin-2-yl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a nitrogen atom, which is also bonded to a methyl group and a pyrimidin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-(pyrimidin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of pyrimidin-2-amine with N-methylformamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(pyrimidin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, hydroxymethyl derivatives, and various substituted formamides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Methyl-N-(pyrimidin-2-yl)formamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(pyrimidin-2-yl)formamide involves its interaction with specific molecular targets. In the context of quorum sensing inhibition, the compound binds to quorum sensing receptors, preventing the activation of genes responsible for biofilm formation and virulence in bacteria. This disruption of cell-to-cell communication can lead to reduced bacterial pathogenicity .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(pyridin-2-yl)formamide: Similar in structure but contains a pyridin-2-yl group instead of a pyrimidin-2-yl group.
N-Methyl-N-(pyridin-3-yl)formamide: Another similar compound with a pyridin-3-yl group.
Uniqueness
N-Methyl-N-(pyrimidin-2-yl)formamide is unique due to its specific interaction with quorum sensing receptors, which makes it a promising candidate for antimicrobial research. Its structural features also allow for diverse chemical modifications, enhancing its versatility in various applications.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
N-methyl-N-pyrimidin-2-ylformamide |
InChI |
InChI=1S/C6H7N3O/c1-9(5-10)6-7-3-2-4-8-6/h2-5H,1H3 |
Clave InChI |
RGUCDXRVYBRVTE-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


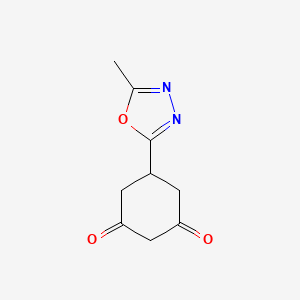



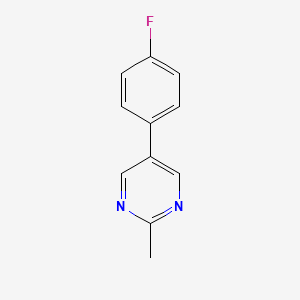
![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
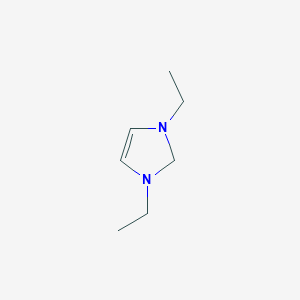
![8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)

![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13104650.png)

